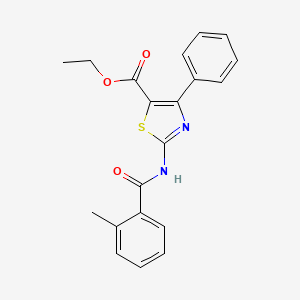

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-methylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S/c1-3-25-19(24)17-16(14-10-5-4-6-11-14)21-20(26-17)22-18(23)15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHYHEUOTLKCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a phenylboronic acid is coupled with a halogenated thiazole intermediate in the presence of a palladium catalyst.

Attachment of the 2-Methylbenzamido Group: The 2-methylbenzamido group can be introduced through an amide coupling reaction using 2-methylbenzoic acid and a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Chemical Reactions Analysis

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced thiazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ester group or other substituents on the thiazole ring.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex thiazole derivatives and other heterocyclic compounds.

Biology: Thiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets and pathways.

Industry: Thiazole derivatives are used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Bioactivity

For instance, alkyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates showed potent inhibition against Staphylococcus aureus and Escherichia coli .

Comparison with Structural Analogs

Key structural variations among thiazole derivatives influence their physicochemical properties and bioactivity. Below is a comparative analysis (Table 1) and detailed discussion.

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Findings:

Substituent Effects on Bioactivity: 2-Position Modifications: The 2-methylbenzamido group in the target compound may enhance antibacterial activity compared to simpler alkyl groups (e.g., methyl or ethyl). However, bulkier groups like benzimidazolyl (in ) or trifluoromethylphenyl (in ) improve binding to hydrophobic enzyme pockets, increasing potency against resistant strains. 4-Phenyl vs.

Synthetic Accessibility :

- Compounds with electron-withdrawing groups (e.g., -CF₃ in ) require harsher reaction conditions, whereas 2-methylbenzamido derivatives (as in ) are synthesized under milder protocols with yields >70%.

Physicochemical Properties: The guanidino substituent in increases water solubility, making it suitable for intravenous formulations. In contrast, the target compound’s phenyl and benzamido groups enhance lipophilicity, favoring oral bioavailability.

Biological Activity

Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and comparative efficacy against various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a thiazole ring, which is known for contributing to the biological activity of many compounds. The presence of the ethyl ester and the benzamido moiety enhances its lipophilicity, potentially improving its bioavailability.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties across various studies. It has been evaluated against different bacterial and fungal strains, showing promising results:

- Bacterial Inhibition : Studies indicate that this compound exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

- Fungal Activity : It also shows antifungal properties, particularly against strains like Candida albicans, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole .

Anticancer Properties

Recent research highlights the anticancer potential of this compound:

- In vitro studies have shown that it inhibits the proliferation of cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) with IC50 values in the low micromolar range .

- Molecular docking studies suggest that the compound interacts effectively with key targets involved in cancer cell signaling pathways, such as VEGFR-2, which is crucial for tumor angiogenesis .

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Enzyme Inhibition : The compound may inhibit critical enzymes in metabolic pathways, disrupting cellular functions essential for bacterial survival and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through modulation of apoptotic pathways, enhancing programmed cell death.

Comparative Efficacy

To understand the relative effectiveness of this compound, a comparison with similar thiazole derivatives can be insightful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| Ethyl 2-(3-methylbenzamido)-4-phenylthiazole-5-carboxylate | Moderate | High (IC50 ~ 3.51 µM) | Strong interaction with VEGFR-2 |

| Ethyl 2-(4-methylbenzamido)-4-phenylthiazole-5-carboxylate | Low | Moderate | Different substitution pattern affects activity |

| Ethyl 2-(3-chlorobenzamido)-4-phenylthiazole-5-carboxylate | High | High (IC50 ~ 1.25 µM) | Chlorine enhances biological activity |

Case Studies

- Anticancer Screening : A study evaluated the anticancer effects of various thiazole derivatives including this compound. It was found to significantly reduce cell viability in multiple cancer cell lines compared to control groups .

- Antifungal Evaluation : In a controlled setting, this compound was tested against Candida species, showing MIC values that indicate effective inhibition comparable to established antifungal treatments .

Q & A

Q. What are the critical steps and conditions for synthesizing Ethyl 2-(2-methylbenzamido)-4-phenylthiazole-5-carboxylate?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Amide bond formation : Reacting 2-methylbenzoyl chloride with a thiazole precursor (e.g., ethyl 2-amino-4-phenylthiazole-5-carboxylate) under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Purification : Use recrystallization or column chromatography to isolate the product .

- Key conditions : Temperature control (0–25°C for amidation), inert atmosphere (N₂/Ar), and solvent selection (e.g., DCM or THF) to minimize side reactions .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

- Methodological Answer : Core techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl at C4, methylbenzamido at C2) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 353.12 for C₁₉H₁₆N₂O₃S) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O at ~1700 cm⁻¹, amide N–H at ~3300 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory conditions?

- Methodological Answer :

- Storage : Store in a desiccator at –20°C to prevent hydrolysis of the ester group .

- pH sensitivity : Avoid prolonged exposure to acidic/basic conditions (e.g., pH <4 or >10) to prevent ester/amide bond cleavage .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antimicrobial vs. anti-inflammatory) be resolved for thiazole derivatives?

- Methodological Answer :

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) to eliminate variability .

- Structure-activity relationship (SAR) : Modify substituents (e.g., replacing 2-methylbenzamido with sulfonyl groups) to isolate target-specific effects .

- Computational modeling : Perform molecular docking to predict binding affinities to different targets (e.g., enzymes vs. receptors) .

Q. What experimental strategies optimize reaction yields in large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Replace DCM with THF for better solubility of intermediates .

- Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) to improve amidation efficiency .

- Process monitoring : Use HPLC to track reaction progress and identify byproducts (e.g., unreacted starting materials) .

Q. How can 3D-QSAR models enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Data collection : Assay a library of analogs for key activities (e.g., IC₅₀ values against cancer cell lines) .

- Model development : Use CoMFA/CoMSIA to correlate steric/electronic features with activity .

- Validation : Test predicted high-activity derivatives in vitro (e.g., kinase inhibition assays) .

Contradiction Analysis

- vs. : Differences in solvent choice (DCM vs. THF) may reflect trade-offs between reaction speed and purity. Researchers should conduct solvent screening to balance yield and side-product formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.